N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine
Description
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine is a complex organic compound that features an oxazole ring and an azepane ring The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, while the azepane ring is a seven-membered ring containing one nitrogen atom
Properties
IUPAC Name |
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-4-13-12(11(3)18-17-13)9-16-14-6-8-15-7-5-10(14)2/h10,14-16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHUZGSRLFTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CNC2CCNCCC2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine typically involves the formation of the oxazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized by reacting a suitable amino alcohol with a carboxylic acid derivative under dehydrating conditions . The azepane ring can then be introduced through a nucleophilic substitution reaction involving an appropriate azepane precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The azepane ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-5-methylazepan-4-amine is unique due to the combination of the oxazole and azepane rings, which imparts distinct chemical and biological properties. This dual-ring structure may enhance its stability, binding affinity, and specificity compared to other compounds with only one of these rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
